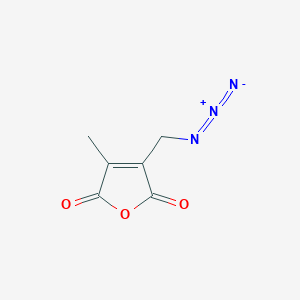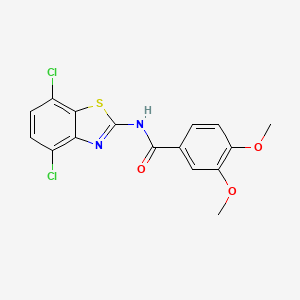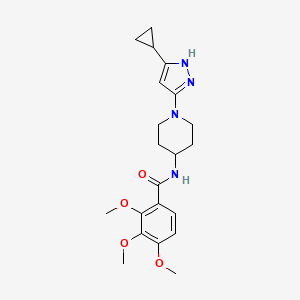![molecular formula C20H16ClFN2O3 B2922517 N-(3-chloro-4-methylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide CAS No. 868678-42-6](/img/structure/B2922517.png)
N-(3-chloro-4-methylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chloro-4-methylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H16ClFN2O3 and its molecular weight is 386.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Structure Analysis and Drug Discovery
Research on compounds with similar chemical structures, such as substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, has shown them to be potent and selective Met kinase inhibitors. This suggests that N-(3-chloro-4-methylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide could be explored for similar kinase inhibitory activities, potentially contributing to cancer therapy research or targeted drug development (Schroeder et al., 2009).
Radiotracer Development for PET Imaging
Compounds with structural similarities have been synthesized and evaluated as PET radiotracers, such as N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide. This suggests potential applications of this compound in the development of new PET imaging agents for studying various receptors in the brain or other organs, contributing to neuroscience research and the diagnosis of diseases (Katoch-Rouse & Horti, 2003).
Exploring Mechanisms in Neurodegenerative Diseases
Research using selective serotonin 1A (5-HT(1A)) molecular imaging probes in Alzheimer's disease patients indicates the potential for compounds like this compound to be modified and used in the exploration of neurodegenerative disease mechanisms. Such compounds could contribute to understanding receptor density changes in diseases like Alzheimer's and developing targeted therapeutic strategies (Kepe et al., 2006).
Antibacterial and Antitubercular Activities
The design and synthesis of pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives with potent antitubercular and antibacterial activities present a foundation for exploring this compound in similar contexts. It could be investigated for its potential antibacterial and antitubercular properties, contributing to the development of new treatments for infectious diseases (Bodige et al., 2019).
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O3/c1-13-4-9-16(11-18(13)21)23-19(25)17-3-2-10-24(20(17)26)27-12-14-5-7-15(22)8-6-14/h2-11H,12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPMGULJLQGLLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(5-Ethyl-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2922435.png)



![N-{[5-(2-methyl-1,3-thiazol-4-yl)furan-2-yl]methyl}prop-2-enamide](/img/structure/B2922442.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2922446.png)

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2922448.png)
![(2,4-dimethylphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2922449.png)
![[2-(4-Fluoroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2922450.png)
![6-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2922451.png)


![3-(4-ethoxyphenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2922457.png)